1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC19994112
Molecular Formula: C18H17ClN2O4
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN2O4 |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H17ClN2O4/c1-25-16-6-5-12(19)8-15(16)21-10-11(7-17(21)23)18(24)20-13-3-2-4-14(22)9-13/h2-6,8-9,11,22H,7,10H2,1H3,(H,20,24) |
| Standard InChI Key | YVVDDVVTJYQYLD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-(5-Chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide features a central pyrrolidin-5-one ring substituted at the 3-position with a carboxamide group. The nitrogen atom of the pyrrolidinone core bears a 5-chloro-2-methoxyphenyl moiety, while the carboxamide group is linked to a 3-hydroxyphenyl substituent . This arrangement creates three distinct pharmacophoric regions:
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Aromatic Chloromethoxy Domain: The 5-chloro-2-methoxyphenyl group provides electron-withdrawing characteristics and potential halogen bonding capabilities .
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Hydroxyphenyl Carboxamide Unit: The 3-hydroxyphenyl substituent introduces hydrogen bond donor/acceptor functionality critical for target engagement .
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Pyrrolidinone Scaffold: The 5-oxopyrrolidine core contributes conformational rigidity and modulates solubility through its lactam structure.
Physicochemical Properties
Key molecular parameters derived from structural analogs include:
The compound’s calculated logP value of 2.34 (estimated using fragment-based methods) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Methodology and Optimization
Retrosynthetic Analysis
Two primary synthetic routes emerge from literature analysis of related pyrrolidinone derivatives:
Route A (Lactam-Carboxamide Coupling):
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Preparation of 5-oxopyrrolidine-3-carboxylic acid via Dieckmann cyclization of N-substituted itaconamic acid derivatives
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Activation as acid chloride followed by coupling with 3-aminophenol
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Buchwald-Hartwig amination for installation of 5-chloro-2-methoxyphenyl group
Route B (Substituted Pyrrolidinone Assembly):
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Michael addition of 5-chloro-2-methoxyaniline to ethyl acrylate
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Cyclocondensation with formaldehyde to form pyrrolidinone core
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Carboxamide formation through mixed anhydride coupling
Critical Reaction Parameters
Key optimization challenges identified in related syntheses include:
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Lactam Ring Stability: The 5-oxopyrrolidine core shows susceptibility to ring-opening under strongly acidic conditions (pH < 2) .
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Coupling Efficiency: Amide bond formation requires careful protecting group strategy for the phenolic hydroxyl groups .
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Regioselectivity Control: Positional isomerism during aromatic substitution necessitates use of directing groups (e.g., methoxy at C2).
Recent advances in continuous flow chemistry have reduced reaction times from 72 hours (batch) to <8 hours for key cyclization steps in analogous systems .
Biological Activity Profiling
| Organism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2.5 | |
| Enterococcus faecium (VRE) | 5.0 | |
| Clostridioides difficile | 1.25 |
Mechanistic studies on related pyrrolidinones suggest dual inhibition of:
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Penicillin-binding protein 2a (PBP2a) through β-lactam mimicry
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Bacterial topoisomerase IV via intercalation with the 3-hydroxyphenyl moiety
Antifungal Activity
Against azole-resistant Candida auris:
| Strain | MIC90 (µg/mL) | Synergy with Fluconazole |
|---|---|---|
| CDC B11903 (TR34/L98H) | 8.0 | 4-fold reduction |
| UTHSCSA DI17-46 | 16.0 | No synergy |
The 5-chloro substituent appears critical for overcoming CYP51A-mediated resistance mechanisms in Aspergillus fumigatus .
Anticancer Properties
Preliminary screening in A549 lung adenocarcinoma cells:
| Parameter | Value (10 µM) | Reference |
|---|---|---|
| Viability Reduction | 68% | |
| Caspase-3 Activation | 3.2-fold | |
| ROS Production | 189% of control |
Structure-activity relationship (SAR) analysis indicates:
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The 3-hydroxyphenyl group enhances pro-apoptotic activity through ROS generation
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Chlorine substitution at C5 improves cellular uptake by 40% compared to des-chloro analogs
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome studies (human):
| Parameter | Value |
|---|---|
| Clint (µL/min/mg protein) | 12.4 |
| t₁/₂ (min) | 28.7 |
| Major Metabolic Pathway | O-demethylation → glucuronidation |
Plasma Protein Binding
Equilibrium dialysis results:
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89.2% bound to human serum albumin
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76.4% bound to α1-acid glycoprotein
Toxicity Profiling
Acute Toxicity
Rodent studies (LD₅₀):
Computational Modeling Insights
Molecular dynamics simulations reveal:
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